Cas no 2243-33-6 (1,3-Cyclohexadiene,2-methyl-5-(1-methylethyl)-, (5S)-)
2243-33-6 structure
Product Name:1,3-Cyclohexadiene,2-methyl-5-(1-methylethyl)-, (5S)-
Numero CAS:2243-33-6
MF:C10H16
MW:136.234043121338
CID:255920
PubChem ID:443160
Update Time:2025-04-19
1,3-Cyclohexadiene,2-methyl-5-(1-methylethyl)-, (5S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Cyclohexadiene,2-methyl-5-(1-methylethyl)-, (5S)-
- (S)-2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene
- (+)-α-phellandrene,(+)-(4S)-α-phellandrene
- 2243-33-6
- .ALPHA.-PHELLANDRENE, (+)-
- (+)-.alpha.-phellandrene
- d-Phellandrene
- NS00124028
- (4S)-p-mentha-1(6),2-diene
- 1,3-Cyclohexadiene, 2-methyl-5-(1-methylethyl)-, (5S)-
- OGLDWXZKYODSOB-JTQLQIEISA-N
- (4S)-p-mentha-1,5-diene
- R-(-)-a-PHELLANDRENE with GC
- .ALPHA.-PHELLANDRENE D-FORM
- d-alpha-Phellandrene
- alpha-Phellandrene, (+)-
- (S)-alpha-Phellandrene
- p-Mentha-1,5-diene, (S)-(+)-
- (5S)-2-methyl-5-(propan-2-yl)cyclohexa-1,3-diene
- E45FS72C5K
- (+)-alpha-phellandrene
- D-.ALPHA.-PHELLANDRENE
- (5S)-5-isopropyl-2-methylcyclohexa-1,3-diene
- .ALPHA.-PHELLANDRENE, D-
- (S)-(+)-alpha-Phellandrene
- Q25933668
- DTXSID00904736
- (S)-(+)-.ALPHA.-PHELLANDRENE
- CHEBI:367
- .ALPHA.-PHELLANDRENE D-FORM [MI]
- UNII-E45FS72C5K
-
- Inchi: 1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m0/s1
- Chiave InChI: OGLDWXZKYODSOB-JTQLQIEISA-N
- Sorrisi: [C@@H]1(C=CC(C)=CC1)C(C)C
Proprietà calcolate
- Massa esatta: 136.12528
- Massa monoisotopica: 136.125
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 161
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: d425 0.8463
- Punto di ebollizione: bp16 66-68°
- Punto di infiammabilità: 43.7°C
- Indice di rifrazione: nD25 1.4777
- PSA: 0
- Rotazione specifica: D16 +86.4°
1,3-Cyclohexadiene,2-methyl-5-(1-methylethyl)-, (5S)- Letteratura correlata
-
Leandro Cid Gomes,Anup Rana,Mathias Berglund,Per Wiklund,Henrik Ottosson Sustainable Energy Fuels 2023 7 868
-
F. A. Mackenzie-Rae,A. Karton,S. M. Saunders Phys. Chem. Chem. Phys. 2016 18 27991
-
Yichen Hu,Jiaoyang Luo,Weijun Kong,Jinming Zhang,Antonio F. Logrieco,Xizhi Wang,Meihua Yang RSC Adv. 2015 5 41967
-
4. Inter-moieties reactivity correlations: an approach to estimate the reactivity endpoints of major atmospheric reactants towards organic chemicalsShikha Gupta,Nikita Basant,Dinesh Mohan,Kunwar P. Singh RSC Adv. 2016 6 50297
-
Dattatraya H. Dethe,Appasaheb K. Nirpal Org. Biomol. Chem. 2019 17 7507
2243-33-6 (1,3-Cyclohexadiene,2-methyl-5-(1-methylethyl)-, (5S)-) Prodotti correlati
- 99-86-5(α-terpinene)
- 4221-98-1((R)-a-Phellandrene (Technical Grade))
- 495-60-3(Zingiberene)
- 37839-63-7(germacrene D)
- 99-83-2(a-Phellandrene (Technical Grade))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso